molecular formula C14H9ClFNO3 B7499868 N-(6-chloro-1,3-benzodioxol-5-yl)-2-fluorobenzamide

N-(6-chloro-1,3-benzodioxol-5-yl)-2-fluorobenzamide

Cat. No. B7499868
M. Wt: 293.68 g/mol
InChI Key: QSZQIXRZUFWIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1,3-benzodioxol-5-yl)-2-fluorobenzamide, also known as ABT-888, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. Synthesis Method: ABT-888 can be synthesized through a multi-step process involving the reaction of 2-fluoro-5-nitrobenzoic acid with 6-chloro-1,3-benzodioxole in the presence of a base, followed by reduction of the resulting nitro compound to the amine using a reducing agent, and subsequent acylation of the amine with benzoyl chloride. Scientific Research Application: ABT-888 has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer. ABT-888 has also been investigated as a monotherapy for the treatment of BRCA1/2-mutant breast and ovarian cancers. Mechanism of Action: PARP inhibitors like ABT-888 work by blocking the activity of PARP, which is involved in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cell death. Additionally, in cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP can lead to synthetic lethality, where the combination of PARP inhibition and DNA-damaging agents results in cell death. Biochemical and Physiological Effects: ABT-888 has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to enhancing the efficacy of DNA-damaging agents, ABT-888 has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. ABT-888 has also been shown to have an effect on the tumor microenvironment, inhibiting angiogenesis and promoting immune cell infiltration. Advantages and Limitations for Lab Experiments: ABT-888 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. Additionally, it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, there are also limitations to the use of ABT-888 in lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which can complicate the interpretation of results. Additionally, the efficacy of ABT-888 can be influenced by factors such as the genetic background of the cells being studied and the timing and duration of treatment. Future Directions: There are several future directions for the study of ABT-888 and PARP inhibitors more broadly. One area of research is the development of PARP inhibitors with improved selectivity and reduced off-target effects. Another area of research is the identification of biomarkers that can be used to predict response to PARP inhibitors, which could help to guide treatment decisions. Additionally, there is ongoing research into the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy.

properties

IUPAC Name

N-(6-chloro-1,3-benzodioxol-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO3/c15-9-5-12-13(20-7-19-12)6-11(9)17-14(18)8-3-1-2-4-10(8)16/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZQIXRZUFWIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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